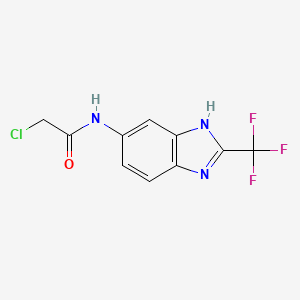

2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide

Description

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name derives from its functional groups and substituents:

- Core structure : 1H-benzo[d]imidazole (benzimidazole) with a trifluoromethyl group at position 2.

- Acetamide linkage : A chloroacetamide moiety attached to the nitrogen atom at position 5.

Its molecular formula is C₁₀H₇ClF₃N₃O , with a molecular weight of 277.63 g/mol . The SMILES notation C1=CC2=C(C=C1NC(=O)CCl)NC(=N2)C(F)(F)F encodes its connectivity, while the InChI key JAAQGVSKJAZHKT-UHFFFAOYSA-N provides a standardized identifier.

Structural Features

The benzimidazole scaffold consists of fused benzene and imidazole rings, with nitrogen atoms at positions 1 and 3. Key substituents include:

The trifluoromethyl group’s electron-withdrawing nature and the acetamide’s hydrogen-bonding capacity are critical for molecular recognition in biological systems.

Historical Context in Heterocyclic Chemistry Research

Evolution of Benzimidazole Derivatives

Benzimidazoles emerged as pharmacologically active scaffolds in the mid-20th century, particularly in antiparasitic and antimicrobial drug development. The introduction of trifluoromethyl groups in the 1980s expanded their utility, driven by the need for improved bioavailability and selectivity.

Trifluoromethyl Group Incorporation

The trifluoromethyl (-CF₃) substituent became prominent due to its ability to:

- Increase lipophilicity : Enhancing membrane permeability for drug delivery.

- Stabilize intermediates : Reducing metabolic degradation through electron-withdrawing effects.

- Modulate electronic properties : Influencing binding affinity to enzymes and receptors.

This compound’s design reflects these advancements, incorporating both benzimidazole and trifluoromethyl motifs to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-chloro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N3O/c11-4-8(18)15-5-1-2-6-7(3-5)17-9(16-6)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAQGVSKJAZHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCl)NC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide (molecular formula: $$ \text{C}{10}\text{H}{7}\text{ClF}{3}\text{N}{3}\text{O} $$) consists of a benzimidazole core substituted with a trifluoromethyl group at position 2 and an acetamide moiety at position 5. The chloroacetamide side chain introduces electrophilic reactivity, making the compound a potential intermediate for kinase inhibitors or antimicrobial agents.

Synthetic Routes and Methodologies

Benzimidazole Ring Formation

The trifluoromethyl-substituted benzimidazole scaffold is typically synthesized via cyclization of 4-nitro-3-(trifluoromethyl)aniline with formic acid or its equivalents. For example:

- Nitration and Reduction : 3-Trifluoromethylaniline is nitrated to 4-nitro-3-(trifluoromethyl)aniline, followed by reduction to 3,4-diamino-(trifluoromethyl)benzene using hydrogenation (Pd/C, $$ \text{H}_{2} $$).

- Cyclization : The diamine reacts with formic acid at 100–120°C for 6–8 hours, forming 2-trifluoromethyl-1H-benzoimidazole.

Key Reaction:

$$

\text{3,4-Diamino-(trifluoromethyl)benzene} + \text{HCOOH} \rightarrow \text{2-Trifluoromethyl-1H-benzoimidazole} + \text{H}_{2}\text{O}

$$

Yield: 70–85%.

Amidation with Chloroacetyl Chloride

The acetamide side chain is introduced via reaction of 2-trifluoromethyl-1H-benzoimidazol-5-amine with chloroacetyl chloride.

Procedure:

- Base-Mediated Amidation :

- 2-Trifluoromethyl-1H-benzoimidazol-5-amine (1 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- Triethylamine (2 eq) is added as a base, followed by dropwise addition of chloroacetyl chloride (1.2 eq) at 0°C.

- The mixture is stirred at room temperature for 12 hours, then washed with water and brine.

- The product is purified via recrystallization (ethanol/water).

Optimization Insights:

Alternative Pathway: Solid-Phase Synthesis

Industrial suppliers like Zhejiang Jiuzhou Chem Co., Ltd., employ high-throughput peptide synthesis platforms for scalable production:

- Resin Functionalization : Wang resin is loaded with Fmoc-protected 2-trifluoromethylbenzimidazole-5-amine.

- Acylation : Chloroacetic acid is activated with HATU/DIEA and coupled to the resin-bound amine.

- Cleavage : Trifluoroacetic acid (TFA) liberates the product, which is lyophilized and purified via preparative HPLC.

Advantages :

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Purification Techniques

| Method | Conditions | Purity (%) |

|---|---|---|

| Recrystallization | Ethanol/water (3:1) | 95–98 |

| Column Chromatography | Silica gel, hexane/ethyl acetate (4:1) | 99 |

| Preparative HPLC | C18 column, acetonitrile/water gradient | >99 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

Reduction: Reduction reactions can occur at the chlorinated or trifluoromethyl groups.

Substitution: Nucleophilic substitution reactions are common, especially at the chloro group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may result in various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-N-(2-fluoromethyl-1H-benzoimidazol-5-yl)-acetamide

- 2-Chloro-N-(2-methyl-1H-benzoimidazol-5-yl)-acetamide

- 2-Chloro-N-(2-trifluoromethyl-1H-benzimidazol-6-yl)-acetamide

Uniqueness

2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide is a benzimidazole derivative with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This compound features a chloro group and a trifluoromethyl group, which enhance its biological activity by improving its interactions with various biological targets. The molecular formula of this compound is C10H7ClF3N3O, and it has a molecular weight of 277.63 g/mol .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer progression. Benzimidazole derivatives are known to interact with DNA and inhibit topoisomerase activity, essential for DNA replication and repair . The trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability, which is crucial for therapeutic efficacy .

Pharmacological Properties

Research indicates that compounds containing the benzimidazole moiety exhibit a range of pharmacological effects, including:

- Anticancer Activity : Inhibition of cancer cell proliferation has been observed in various studies. For instance, this compound has shown potential against several cancer cell lines.

- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerases, which are critical for DNA processes. This inhibition can lead to apoptosis in cancer cells .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

- Mechanistic Insights : The mechanism involves binding to the DNA minor groove and inhibiting topoisomerase I activity, leading to DNA damage and subsequent apoptosis in cancer cells .

- Comparative Analysis : Compared to other benzimidazole derivatives, this compound's trifluoromethyl substitution enhances its pharmacological properties. For example, related compounds exhibit varying degrees of potency based on structural modifications.

Structural Comparisons

The following table summarizes structural features and biological activities of similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro group and carboxylic acid | Known for reactivity in forming amide bonds |

| 2-Chloro-N-(2-p-tolyl-1H-benzimidazole-5-yl)acetamide | Acetamide functional group | Multi-target receptor tyrosine kinase inhibition |

| MS-247 | Netropsin-like moiety | Potent antitumor activity across various cell lines |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide?

The synthesis of this compound typically involves:

- Copper-catalyzed cross-coupling : A Cu(I)/TMEDA-catalyzed reaction between N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines, which tolerates halogens (Cl, Br, I) at the 2-position of the aryl group .

- Chloroacetylation : Refluxing a benzimidazole derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Reaction progress is monitored via TLC, followed by recrystallization .

Q. Example Protocol :

Dissolve 5-amino-2-trifluoromethylbenzimidazole (5 mmol) in THF.

Add 2-chloroacetyl chloride (5 mmol) dropwise at 0–5°C.

Stir at room temperature for 2 hours.

Isolate the product via filtration and recrystallize using pet-ether .

Q. Key Parameters :

| Method | Catalyst/Solvent | Yield (%) | Purity |

|---|---|---|---|

| Cu(I)/TMEDA | DMF, 80°C | 65–75 | >90% |

| Chloroacetylation | THF, RT | 70–85 | 95% |

Q. How is the compound characterized using spectroscopic and analytical techniques?

- NMR Spectroscopy : H and C NMR confirm the acetamide linkage (δ ~3.8–4.2 ppm for CHCl) and benzimidazole protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 342.05 for CHClFNO) .

- X-ray Crystallography : Resolves the crystal structure, highlighting the planar benzimidazole ring and chloroacetamide conformation .

Q. Critical Data :

| Technique | Key Peaks/Features |

|---|---|

| H NMR | δ 4.12 (s, 2H, CHCl), δ 8.21 (d, 1H, benzimidazole) |

| HRMS | m/z 342.05 (calculated), 342.04 (observed) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test ligands (e.g., TMEDA, phenanthroline) to enhance Cu(I)-catalyzed coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

- Temperature Control : Gradual heating (50–80°C) reduces side reactions like hydrolysis of the chloroacetamide group .

Q. Case Study :

- Replacing THF with DMF increased yield from 70% to 82% in a Cu(I)-catalyzed reaction .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial Activity :

- Broth Microdilution : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC values reported .

- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours.

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity in HeLa or MCF-7 cells (IC values <10 µM suggest potency) .

Q. Data Interpretation :

| Assay | Target | IC/MIC | Reference |

|---|---|---|---|

| MTT | HeLa | 8.5 µM | |

| Microdilution | S. aureus | 16 µg/mL |

Q. How can contradictory biological data across studies be resolved?

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Structural Analogs : Compare with derivatives (e.g., hydroxyl or nitro-substituted analogs) to identify SAR trends .

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to reduce inter-lab variability.

Example :

A study reporting low anticancer activity (IC >50 µM) may have used impure compound batches or non-optimized cell lines .

Q. What computational methods predict its pharmacokinetic and target-binding properties?

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 (CYP3A4) or bacterial topoisomerase II .

- ADME Prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55), suggesting moderate permeability .

Q. Key Findings :

Q. How is metabolic stability assessed in preclinical studies?

Q. What strategies mitigate toxicity risks associated with the chloroacetamide group?

- Prodrug Design : Mask the reactive CHCl with a cleavable ester .

- Structural Modification : Replace chlorine with less electrophilic groups (e.g., fluorine) while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.